amino}cyclobutane-1-carboxylic acid CAS No. 1490273-29-4](/img/structure/B1443970.png)

1-{[(Tert-butoxy)carbonyl](cyclopropyl)amino}cyclobutane-1-carboxylic acid

Descripción general

Descripción

“1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 1490273-29-4 . It has a molecular weight of 255.31 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for the compound is 1S/C13H21NO4/c1-12(2,3)18-11(17)14(9-5-6-9)13(10(15)16)7-4-8-13/h9H,4-8H2,1-3H3,(H,15,16) . This indicates that the compound has a cyclobutane core with a carbonyl group, a tert-butoxy group, and a cyclopropylamino group attached to it .Physical and Chemical Properties Analysis

The compound is a powder and is stored at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current data.Aplicaciones Científicas De Investigación

Carboxylic Acids in Plant Biology

Ethylene, a simple two-carbon atom molecule, has profound effects on plants, with its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), playing a potentially underestimated role. ACC demonstrates various functions beyond ethylene production, including its role in plant growth and stress susceptibility reduction through bacterial metabolism and acting independently as a signaling molecule (B. V. D. Poel & D. Straeten, 2014).

Carboxylic Acids in Natural and Synthetic Compounds

Natural and synthetic neo fatty (carboxylic) acids, neo alkanes, and their derivatives demonstrate various biological activities. These compounds have shown promise in antioxidant, antimicrobial, and anticancer applications, highlighting their potential in chemical preparations and various industrial applications (V. Dembitsky, 2006).

Carboxylic Acids in Drug Synthesis

Levulinic acid (LEV), a biomass-derived key building block, showcases versatility in drug synthesis due to its functional groups. LEV and its derivatives facilitate the synthesis of a wide array of chemicals, underscoring its potential in reducing drug synthesis costs and improving reaction cleanliness (Mingyue Zhang et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The associated precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Propiedades

IUPAC Name |

1-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14(9-5-6-9)13(10(15)16)7-4-8-13/h9H,4-8H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYPBBNZIBGBOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1CC1)C2(CCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

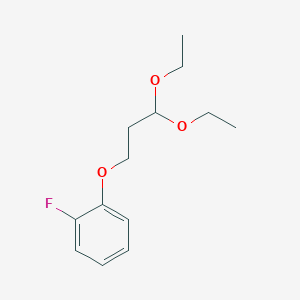

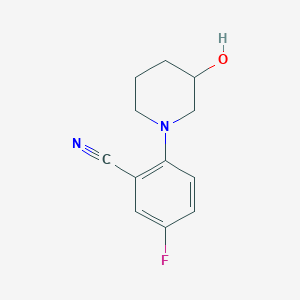

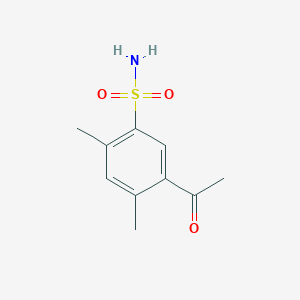

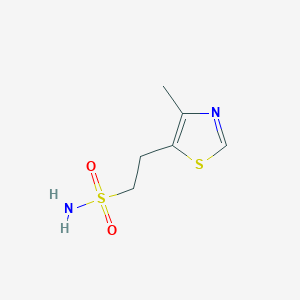

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-n-[4-(dimethylamino)benzyl]acetamide](/img/structure/B1443900.png)

![tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate](/img/structure/B1443904.png)